molecular formula C23H38O7 B10768127 2,3-Dihydroxypropyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate

2,3-Dihydroxypropyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate

Cat. No.: B10768127
M. Wt: 426.5 g/mol
InChI Key: AWSHXGOINMVSGP-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate is a complex organic compound known for its significant biological and chemical properties. This compound is often referred to as a derivative of prostaglandin E2, which plays a crucial role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopentane ring: This step involves the cyclization of a linear precursor.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced through oxidation reactions.

    Esterification: The final step involves esterification to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Often used to increase the reaction rate and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

2,3-Dihydroxypropyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its role in cellular signaling and physiological processes.

    Medicine: Investigated for potential therapeutic effects, particularly in inflammation and pain management.

    Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors on cell surfaces. It can modulate various signaling pathways, leading to changes in cellular functions. For example, as a derivative of prostaglandin E2, it may influence inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E2: The parent compound, known for its role in inflammation and other physiological processes.

    Prostaglandin F2α: Another prostaglandin with different biological effects.

    Prostaglandin D2: Involved in allergic reactions and other immune responses.

Uniqueness

2,3-Dihydroxypropyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate is unique due to its specific structural modifications, which confer distinct biological activities compared to other prostaglandins. These modifications can enhance its stability, selectivity, and potency in various applications.

Properties

IUPAC Name

2,3-dihydroxypropyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSHXGOINMVSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OCC(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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